molecular formula C9H7N5S B1620530 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine CAS No. 55115-84-9

8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine

Cat. No.: B1620530
CAS No.: 55115-84-9
M. Wt: 217.25 g/mol
InChI Key: BWDIWBDALAXXHK-UHFFFAOYSA-N
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Description

8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine is a sophisticated synthetic intermediate of significant interest in the field of immuno-oncology and innate immunity research. This hydrazine-functionalized compound serves as a critical precursor for the synthesis of potent agonists of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a central component of the innate immune system, and its targeted activation is a promising therapeutic strategy for cancer immunotherapy and antiviral research. Researchers utilize this hydrazine derivative to develop novel small molecule STING agonists, which are designed to trigger the production of type I interferons and other inflammatory cytokines, thereby potentiating anti-tumor immune responses. The compound's complex tricyclic scaffold, featuring a thiaza-acene core, is engineered to mimic the structure of endogenous cyclic dinucleotides, the natural ligands of the STING protein. Its primary research value lies in its chemical handle, which allows for versatile conjugation and further derivatization to create compound libraries for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties. The investigation of such synthetic STING agonists is crucial for advancing next-generation cancer immunotherapies, particularly for intratumoral administration to convert immunologically "cold" tumors into "hot" tumors amenable to checkpoint inhibitor therapy. This reagent is intended solely for use by qualified researchers in laboratory settings to further the development of novel immunomodulatory agents.

Properties

IUPAC Name

8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-14-8-7-6(12-4-13-8)5-2-1-3-11-9(5)15-7/h1-4H,10H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDIWBDALAXXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=CN=C3NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381477
Record name 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55115-84-9
Record name 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves the cyclization of appropriately functionalized precursors. One common method starts with the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones. These intermediates are then treated with hydrazine hydrate to introduce the hydrazine group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines, azo compounds, and hydrazine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Core Scaffold Variations
Compound Name Substituents/Modifications Molecular Weight Key Features
Target Compound Hydrazine at position 6 Not explicitly reported High potential for metal coordination and hydrogen bonding .
12-(2-Chloro-4-fluorophenyl)-8-thia-3,5,10-triazatricyclo[...]trideca...-6-amine Chloro-fluoroaryl group at position 12; amine at 6 Not reported Enhanced lipophilicity due to halogenated aryl group; likely CNS-targeting .
11,13-Dimethyl-6-(3-methylphenoxy)-8-thia-3,5,10-triazatricyclo[...]trideca... Methylphenoxy and methyl groups Not reported Increased steric bulk; potential for improved metabolic stability .
7-Thia-2,3,5,10-tetraazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene (CAS 1017337-78-8) Reduced ring size (dodeca vs. trideca); +1 N 180.23 Smaller scaffold with higher nitrogen density; altered electronic properties .
Table 2: Functional Group Impact on Properties
Compound Hydrogen Bond Donors/Acceptors logP (Predicted) Applications
Target Compound (6-ylhydrazine) 3 donors, 5 acceptors ~1.5 (estimated) Chelation therapy, enzyme inhibition .
18F-PI-2620 (11-(2-18F-fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[...]trideca...) 2 donors, 7 acceptors ~2.1 Radiopharmaceutical for Alzheimer’s disease imaging .
CHEMBL1915051 (6-[3-(aminomethyl)azetidin-1-yl]-12-chloro-8-oxa-3,5,10-triazatricyclo[...]) 2 donors, 7 acceptors 1.1 (xlogP) Histamine H4 receptor modulation .

Physicochemical and Pharmacological Comparisons

  • Electronic Properties : The sulfur atom in the target compound contributes to electron-deficient aromatic systems, enhancing interactions with π-acidic biological targets. In contrast, oxygen-containing analogues (e.g., 8-oxa derivatives) exhibit reduced electron-withdrawing effects .
  • Solubility : Hydrazine derivatives generally show higher aqueous solubility compared to halogenated aryl analogues (e.g., 12-(2-chloro-4-fluorophenyl)-substituted compound) due to increased polarity .
  • Binding Affinity : The 6-ylhydrazine group’s ability to form hydrogen bonds and coordinate metals makes it superior in targeting metalloenzymes compared to amine or aryloxy derivatives .

Biological Activity

8-Thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine is a complex heterocyclic compound with potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure that incorporates sulfur and nitrogen atoms, contributing to its reactivity and biological activity. The molecular formula can be represented as C₁₃H₁₈N₄S.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study highlighted the potential of triazine derivatives in inhibiting bacterial growth by targeting bacterial cell wall synthesis mechanisms.

Anticancer Potential

The compound's structure suggests possible interactions with DNA and RNA synthesis pathways. Preliminary studies using cell lines have shown that derivatives of this compound can induce apoptosis in cancer cells.

Enzyme Inhibition

Enzyme assays have demonstrated that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on carbonic anhydrase, which is crucial in maintaining acid-base balance in organisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazine compounds showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations for antimicrobial action.

CompoundMIC (µg/mL)Target Bacteria
8-Thia-Triazine32E. coli
8-Thia-Triazine16S. aureus

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that the compound could inhibit cell proliferation significantly. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
MDA-MB-23120Cell cycle arrest

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The tricyclic structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : By binding to active sites on enzymes such as carbonic anhydrase, the compound reduces enzymatic activity critical for cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C-NMR identifies proton environments and confirms regioselectivity in heterocyclic fusion. For example, deshielded protons near sulfur or nitrogen atoms indicate electronic effects .
  • X-Ray Crystallography : Resolves bond angles and confirms the tricyclic framework, particularly the 8-thia bridge and hydrazine orientation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for detecting impurities .

How can computational modeling (e.g., DFT, reaction path searches) optimize the synthesis and predict reactivity?

Advanced Research Question

  • Quantum Chemical Calculations : Density Functional Theory (DFT) identifies transition states and stabilizes intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines reaction path searches with experimental validation to prioritize viable synthetic routes .
  • Machine Learning : Trained on existing heterocyclic reaction databases, models predict optimal solvents, catalysts, or temperatures for yield improvement .
  • Molecular Dynamics : Simulates solvation effects and steric interactions to refine reaction conditions .

What experimental strategies address contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

Advanced Research Question

  • Dose-Response Profiling : Use standardized assays (e.g., DPPH/FRAP for antioxidants or MTT for cytotoxicity) under controlled conditions (pH, temperature) to isolate confounding variables.
  • Metabolite Analysis : LC-MS identifies degradation products or metabolites that may skew activity results .
  • Comparative Studies : Cross-validate findings using isostructural analogs (e.g., replacing the 8-thia bridge with oxygen) to determine if activity is scaffold-specific .

How can factorial design improve experimental efficiency in studying this compound’s thermodynamic properties?

Advanced Research Question

  • Full Factorial Design : Vary parameters like temperature, pressure, and catalyst loading simultaneously to identify interactions affecting stability or reaction kinetics .
  • Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., solvent polarity and reaction rate) to pinpoint optimal conditions .
  • Sensitivity Analysis : Quantifies the impact of minor impurities (e.g., <2% side products) on thermodynamic measurements like ΔG or solubility .

What methodologies resolve discrepancies in reported solubility and stability profiles?

Advanced Research Question

  • High-Throughput Screening (HTS) : Tests solubility across solvents (DMSO, aqueous buffers) and pH ranges to generate reproducible datasets .
  • Accelerated Stability Studies : Exposes the compound to heat/light and monitors degradation via HPLC, identifying labile functional groups (e.g., hydrazine’s susceptibility to oxidation) .
  • Interlaboratory Collaboration : Shares standardized protocols (e.g., ICH guidelines) to minimize methodological variability .

How does the 8-thia bridge influence electronic properties and binding affinity in target interaction studies?

Advanced Research Question

  • Molecular Docking : Compares binding modes of the 8-thia analog with oxygen/selenium variants to assess electronic contributions to receptor affinity .
  • Electrostatic Potential Maps : DFT-derived maps highlight electron-rich regions (e.g., sulfur lone pairs) for hydrogen bonding or π-π stacking .
  • SPR/Biacore Assays : Quantifies real-time binding kinetics with biological targets (e.g., enzymes) to correlate structure-activity relationships .

What are the challenges in scaling up synthesis from milligram to gram quantities, and how are they mitigated?

Advanced Research Question

  • Process Analytical Technology (PAT) : Monitors reaction progression in real-time via in-situ FTIR or Raman spectroscopy to maintain consistency .
  • Flow Chemistry : Minimizes exothermic risks and improves heat/mass transfer for hazardous intermediates (e.g., hydrazine derivatives) .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

How can AI-driven platforms like COMSOL enhance predictive modeling of this compound’s physicochemical behavior?

Advanced Research Question

  • Multiphysics Simulations : COMSOL integrates fluid dynamics and chemical kinetics to model dissolution rates or diffusion in biological systems .
  • Neural Networks : Trained on historical data, AI predicts crystallization conditions or polymorph formation .
  • Digital Twins : Virtual replicas of lab setups enable "dry lab" experimentation, reducing resource consumption .

What comparative frameworks are used to evaluate this compound’s novelty against structurally similar heterocycles?

Advanced Research Question

  • Cheminformatics Tools : Tanimoto similarity indices or scaffold trees compare structural features against databases like ChEMBL or PubChem .
  • Bioisosteric Replacement Analysis : Assesses functional group substitutions (e.g., -S- vs. -O-) to optimize patentability or activity .
  • Retrosynthetic Planning : Platforms like Synthia propose alternative routes to benchmark against existing literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine
Reactant of Route 2
8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine

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